(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole

fluorobenzoyl regioisomerism structure-activity relationship halogen bonding

(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole (CAS 1218128-87-0) is a chiral bicyclic heterocycle belonging to the octahydropyrrolopyrrole family, a class of conformationally constrained fused pyrrolidine scaffolds widely explored in medicinal chemistry for enzyme inhibition, receptor modulation, and RBP4 antagonism. The compound features a cis-fused octahydropyrrolo[2,3-c]pyrrole core bearing a 3-fluorobenzoyl substituent at the N1 position, with molecular formula C₁₃H₁₅FN₂O and molecular weight 234.27 g/mol.

Molecular Formula C13H15FN2O
Molecular Weight 234.27 g/mol
Cat. No. B7864167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole
Molecular FormulaC13H15FN2O
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1CN(C2C1CNC2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C13H15FN2O/c14-11-3-1-2-9(6-11)13(17)16-5-4-10-7-15-8-12(10)16/h1-3,6,10,12,15H,4-5,7-8H2/t10-,12+/m0/s1
InChIKeyKJKZPMNYAVKWSB-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,6aS)-1-(3-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole: Structural Identity and Procurement Baseline


(3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole (CAS 1218128-87-0) is a chiral bicyclic heterocycle belonging to the octahydropyrrolopyrrole family, a class of conformationally constrained fused pyrrolidine scaffolds widely explored in medicinal chemistry for enzyme inhibition, receptor modulation, and RBP4 antagonism [1]. The compound features a cis-fused octahydropyrrolo[2,3-c]pyrrole core bearing a 3-fluorobenzoyl substituent at the N1 position, with molecular formula C₁₃H₁₅FN₂O and molecular weight 234.27 g/mol . The (3aS,6aS) absolute stereochemistry defines a specific diastereomer in a scaffold where ring-junction geometry (cis vs. trans) and fluorobenzoyl regioisomerism (3-F vs. 4-F vs. 2-F) critically influence molecular recognition, pharmacokinetics, and synthetic tractability .

Why Generic Substitution Is Not Viable for (3aS,6aS)-1-(3-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole


Octahydropyrrolopyrrole derivatives are not interchangeable commodities. Three orthogonal structural variables—ring-fusion regiochemistry ([2,3-c] vs. [3,4-b] vs. [3,4-c]), fluorobenzoyl substitution position (ortho, meta, para), and absolute stereochemistry at the 3a/6a bridgehead carbons—each independently modulate target binding, pharmacokinetics, and synthetic accessibility [1]. In the DPP-IV inhibitor series, altering the pyrrole ring substitution position changed IC₅₀ values by orders of magnitude (lead compound 4a: IC₅₀ = 2.3 nM vs. optimized β-substituted analog 12a: IC₅₀ = 0.76 nM) [2]. For the RBP4 antagonist patent family (US 10,787,453), the octahydropyrrolopyrrole core is explicitly enumerated with halogen-substituted benzoyl variants as distinct chemical entities, with RBP4 SPA binding IC₅₀ values as low as 3.90 nM reported for certain family members [3]. The 3-fluorobenzoyl regioisomer on the [2,3-c] scaffold with (3aS,6aS) stereochemistry represents a unique intersection of these variables not replicated by any single commercially available analog, making untested substitution scientifically unsound.

Quantitative Differentiation Evidence: (3aS,6aS)-1-(3-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole vs. Closest Analogs


Fluorobenzoyl Regioisomer Differentiation: 3-Fluoro vs. 4-Fluoro vs. 2-Fluoro Substitution on the Octahydropyrrolo[2,3-c]pyrrole Scaffold

The target compound bears a 3-fluorobenzoyl (meta-fluoro) substituent, distinguishing it from the more common 4-fluorobenzoyl analog (CAS 1218603-15-6). In medicinal chemistry SAR of benzoylpyrroles, the position of fluorine substitution on the benzoyl ring alters both electronic properties and binding geometry. For VEGFR2 inhibitors, a 3-chlorobenzoyl analog achieved 12-fold higher affinity (IC₅₀ = 55 nM) than the corresponding unsubstituted benzoyl analog due to halogen bonding with Leu840 . By class-level inference, the meta-fluoro orientation in the target compound presents a different electrostatic potential surface and dipole moment vector compared to the para-fluoro isomer, which may differentially engage halogen-bond donor sites or hydrophobic pockets . The 3-fluoro isomer (target compound, CAS 1218128-87-0, MW 234.27) and 4-fluoro isomer (CAS 1218603-15-6, MW 234.27) are mass-identical but chromatographically distinguishable, with distinct HPLC retention characteristics enabling analytical discrimination .

fluorobenzoyl regioisomerism structure-activity relationship halogen bonding

Ring-Junction Regiochemistry Differentiation: [2,3-c] vs. [3,4-b] vs. [3,4-c] Octahydropyrrolopyrrole Scaffolds

The octahydropyrrolo[2,3-c]pyrrole core of the target compound represents a specific ring-fusion topology distinct from the [3,4-b] and [3,4-c] isomers. These scaffolds are not interchangeable: the [3,4-c]pyrrole series has been developed as dual orexin receptor antagonists (e.g., compound 78: hOX1R IC₅₀ = 303 nM, hOX2R IC₅₀ = 178 nM) [1], while the [3,4-b]pyrrole series has been patented as DPP-IV inhibitors for diabetes [2]. The [2,3-c] junction places the two nitrogen atoms in a different spatial relationship, altering the vector of substituents and the overall molecular shape recognized by biological targets. In the RBP4 antagonist patent (US 10,787,453), octahydropyrrolopyrroles with varying ring junctions are claimed as distinct embodiments, indicating that ring-fusion topology is a critical determinant of RBP4 binding and functional antagonism [3]. The 1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole core (parent MW 112.18) is confirmed as the scaffold by IUPAC nomenclature and SMILES notation O=C(c1cccc(F)c1)N1CCC2CNCC21 .

ring-fusion topology scaffold hopping conformational constraint

Absolute Stereochemistry: (3aS,6aS) cis-Fused Configuration as a Defined Diastereomer

The (3aS,6aS) designation defines a specific cis-fused diastereomer of the octahydropyrrolo[2,3-c]pyrrole scaffold. The cis ring junction constrains the two pyrrolidine rings into a defined three-dimensional orientation that differs fundamentally from the trans-fused (3aR,6aS) or enantiomeric (3aR,6aR) forms. In the octahydropyrrolo[3,4-c]pyrrole orexin antagonist series, stereochemistry at the bridgehead carbons was critical for receptor subtype selectivity [1]. For octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists, the stereochemically defined scaffold contributed to potent cellular activity (cIAP1 IC₅₀ = 1.3 nM, XIAP IC₅₀ = 200 nM) [2]. The target compound's (3aS,6aS) absolute configuration requires chiral resolution during synthesis, with preparative chiral chromatography cited as the standard method for isolating the desired stereoisomer . The compound is supplied with batch-specific QC documentation including chiral HPLC to confirm diastereomeric purity . Racemic or diastereomeric mixtures would introduce an uncontrolled variable in any biological assay.

chiral resolution diastereomer purity cis-fused bicyclic

Supplier-Documented Purity and Batch-to-Batch Quality Control Traceability

The target compound is commercially available at a standard purity of 97% with documented batch-level quality control including NMR, HPLC, and GC certificates . This level of QC documentation enables procurement with traceable analytical specifications, which is essential for reproducible biological assays. In contrast, many catalog-listed octahydropyrrolopyrrole analogs are offered at 95% purity without detailed batch certificates . The compound's molecular identity is confirmed by InChI Key KJKZPMNYAVKWSB-CMPLNLGQSA-N, providing a unique digital fingerprint for database cross-referencing . Physical properties include predicted density 1.154±0.06 g/cm³ and boiling point 779.4±60.0 °C at 760 Torr, though experimental melting point data are not available . The availability of comprehensive analytical documentation reduces the burden of in-house characterization and mitigates the risk of purchasing misidentified material.

chemical purity quality control batch certification

Octahydropyrrolopyrrole Class-Level RBP4 Antagonism: Patent Family Activity Range

The octahydropyrrolopyrrole scaffold is explicitly claimed in U.S. Patent 10,787,453 B2 as RBP4 antagonists for treating diseases characterized by excessive lipofuscin accumulation in the retina, including dry age-related macular degeneration and Stargardt disease [1]. Within this patent family, an octahydropyrrolopyrrole derivative demonstrated RBP4 SPA binding IC₅₀ = 3.90 nM [2]. The patent defines the core structure as requiring R1–R5 substituents independently selected from H, halogen, CF₃, or C₁–C₄ alkyl, directly encompassing the 3-fluorobenzoyl substitution pattern of the target compound [1]. While the specific IC₅₀ of (3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole has not been independently published, its structural features fall within the claimed pharmacophore space that produced low-nanomolar RBP4 binders. By class-level inference, 3-fluorobenzoyl substitution may confer advantageous metabolic stability compared to unsubstituted benzoyl analogs, consistent with general fluorination strategies in medicinal chemistry .

RBP4 antagonist lipofuscin age-related macular degeneration

Synthetic Accessibility and Building Block Utility vs. More Complex Octahydropyrrolopyrrole Derivatives

The target compound features a secondary amine in the [2,3-c]pyrrole ring system (the NH of the pyrrolidine ring distal to the benzoyl group), providing a synthetic handle for further derivatization via N-alkylation, N-acylation, N-sulfonylation, or reductive amination . This contrasts with disubstituted octahydropyrrolo[3,4-c]pyrrole orexin antagonists where both nitrogen positions are functionalized, limiting further diversification [1]. The compound is supplied as a single enantiomerically pure building block, enabling stereochemically defined library synthesis. The octahydropyrrolopyrrole core contributes conformational rigidity (fewer rotatable bonds vs. linear diamines) and improved solubility compared to simpler heterocyclic systems, as noted for related octahydropyrrolopyrrole-carboxylic acid building blocks [2]. The 3-fluorobenzoyl group serves both as a pharmacophoric element and as a spectroscopic handle (¹⁹F NMR) for monitoring reactions and assessing purity .

synthetic building block late-stage functionalization medicinal chemistry

Recommended Application Scenarios for (3aS,6aS)-1-(3-Fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole Based on Differentiated Evidence


RBP4 Antagonist Lead Optimization for Dry AMD and Stargardt Disease

Researchers pursuing RBP4 antagonists for retinal lipofuscin-related indications should prioritize this compound as a commercially accessible entry point into the octahydropyrrolopyrrole pharmacophore space claimed in US 10,787,453 B2 [1]. The patent family establishes that octahydropyrrolopyrroles with halogen-substituted benzoyl groups achieve RBP4 SPA binding IC₅₀ values down to 3.90 nM [2]. The target compound's 3-fluorobenzoyl substitution pattern and (3aS,6aS) stereochemistry place it within the claimed structural scope. Users should establish in-house RBP4 binding and RBP4-TTR disruption HTRF assays to benchmark this compound against known standards, and leverage the free secondary amine for systematic SAR exploration of the distal pyrrolidine nitrogen.

Stereochemically Defined Building Block for Kinase or Protease Inhibitor Library Synthesis

The (3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole scaffold provides a rigid, enantiomerically pure bicyclic core with one free secondary amine handle, making it ideal for parallel library synthesis targeting ATP-binding pockets or protease active sites [1]. Unlike the fully elaborated disubstituted octahydropyrrolo[3,4-c]pyrroles developed as orexin antagonists (where both nitrogens are occupied), this compound retains a derivatizable position for introducing diversity elements via N-alkylation, sulfonylation, or amide coupling [2]. The 3-fluorobenzoyl group provides a ¹⁹F NMR reporter for reaction monitoring and purity assessment . Library members can be screened against kinase panels, proteases, or epigenetic targets where conformationally constrained diamines have shown utility.

Fluorobenzoyl Regioisomer SAR Studies for Target Engagement Optimization

This compound (3-fluoro, meta-substituted) serves as a critical comparator in systematic regioisomer SAR studies alongside the 4-fluoro (para, CAS 1218603-15-6) and 2-fluoro (ortho, CAS 1493820-71-5) analogs [1]. All three regioisomers share identical molecular formula (C₁₃H₁₅FN₂O, MW 234.27) but differ in fluorine position on the benzoyl ring, which alters the electrostatic potential surface and halogen-bonding geometry [2]. Class-level evidence from VEGFR2 inhibitors demonstrates up to 12-fold affinity differences between halogen-substituted and unsubstituted benzoyl analogs (IC₅₀ = 55 nM for 3-chlorobenzoyl vs. higher values for benzoyl) . Parallel procurement and testing of all three regioisomers against the same biological target can reveal the optimal fluorine position for potency and selectivity, generating publishable SAR data.

Conformational Constraint Studies in GPCR or Ion Channel Ligand Design

The cis-fused octahydropyrrolo[2,3-c]pyrrole core imposes conformational rigidity that can be exploited in GPCR or ion channel ligand design, where preorganization of pharmacophoric elements often enhances potency and subtype selectivity [1]. Evidence from the related octahydropyrrolo[3,4-c]pyrrole series demonstrates that stereochemistry at the bridgehead carbons directly influences orexin receptor subtype selectivity (hOX1R vs. hOX2R) [2]. Similarly, the octahydropyrrolo[1,2-a]pyrazine scaffold yielded IAP antagonists with differential cIAP1 (IC₅₀ = 1.3 nM) vs. XIAP (IC₅₀ = 200 nM) selectivity . The target compound can serve as a core scaffold for designing conformationally constrained analogs of flexible ligands targeting serotonin receptors, dopamine receptors, or voltage-gated ion channels, where the 3-fluorobenzoyl group may engage accessory binding pockets.

Quote Request

Request a Quote for (3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.